Product packaging for Fmoc-Lys(Z)-OH(Cat. No.:CAS No. 86060-82-4)

Fmoc-Lys(Z)-OH

Cat. No.: B557016
CAS No.: 86060-82-4
M. Wt: 502.6 g/mol
InChI Key: KRULQRVJXQQPQH-SANMLTNESA-N
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Description

Significance of Fmoc-Lys(Z)-OH as a Protected Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid resin support. In this process, amino acids are added one by one to a growing peptide chain. For this to occur in a controlled manner, the reactive groups of the amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. biosynth.com

This compound is a crucial building block in SPPS for several reasons:

Preventing Branched Peptides: The lysine (B10760008) side chain contains a reactive amino group. Without protection, this group could react during the coupling step, leading to the formation of branched peptide impurities. peptide.com The Z group on the lysine side chain of this compound prevents these side reactions.

Ensuring Sequential Assembly: The Fmoc group on the alpha-amino terminus allows for the controlled, stepwise addition of amino acids. biosynth.com Once a coupling reaction is complete, the Fmoc group can be selectively removed to allow the next amino acid in the sequence to be added.

Compatibility with Fmoc Chemistry: this compound is designed for use in Fmoc-based SPPS, which has become a dominant strategy due to its milder reaction conditions compared to older methods. nih.gov

Role of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The successful synthesis of complex peptides often requires the use of an orthogonal protection strategy. This means that multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for precise control over which parts of the molecule react and when. fiveable.me

In the case of this compound, the Fmoc and Z groups are orthogonal to each other and to the acid-labile resins often used in SPPS.

The Fmoc group is base-labile, meaning it is removed by treatment with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de

The Z group , in contrast, is stable to the basic conditions used to remove the Fmoc group. fiveable.me It is typically removed at the end of the synthesis using strong acids or by catalytic hydrogenation. fiveable.mealfa-chemistry.com

The linkage of the peptide to the solid support is often cleaved with an acid like trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality is critical. During peptide elongation, the Fmoc group is repeatedly removed to add the next amino acid, while the Z group on the lysine side chain and the bond to the resin remain intact. fiveable.meiris-biotech.de This ensures the integrity of the growing peptide chain.

Historical Context of Fmoc Chemistry in Peptide Synthesis Evolution

The development of peptide synthesis has been marked by continuous improvements in protecting group chemistry. researchgate.net Early methods relied on the Boc (tert-butyloxycarbonyl) protecting group, which is removed with acid. While successful, the repeated use of acid could lead to the degradation of sensitive peptides. publish.csiro.au

A major breakthrough came in 1970 when Louis A. Carpino introduced the base-labile Fmoc protecting group. nih.govpeptide.com This offered a milder alternative to the Boc group. nih.gov By the late 1970s, the Fmoc group was integrated into solid-phase synthesis, leading to the development of the Fmoc/tBu strategy, which is now widely used. peptide.com This strategy offers several advantages, including less harsh cleavage conditions, which has led to improved quality in synthesized peptides. nih.gov The development of Fmoc chemistry is considered a landmark in the history of chemical peptide synthesis. publish.csiro.aupeptide-li.com

Overview of the Benzyloxycarbonyl (Z) Protecting Group in Lysine Side-Chain Protection

The benzyloxycarbonyl (Z or Cbz) group was one of the first reversible Nα-protecting groups developed for peptide synthesis by Bergmann and Zervas in 1932. nih.gov While it has been largely superseded by the Fmoc and Boc groups for temporary Nα-protection in SPPS, it remains a valuable tool for the permanent protection of amino acid side chains, particularly for lysine. peptide.com

The key features of the Z group for lysine side-chain protection include:

Stability: It is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for some resin cleavages. fiveable.me

Cleavage: The Z group can be removed by strong acids like hydrogen bromide in acetic acid or by catalytic hydrogenation. fiveable.me This allows for its removal at the end of the synthesis, often concurrently with cleavage from the resin.

The combination of the base-labile Fmoc group and the hydrogenation- or strong acid-labile Z group in this compound provides a robust and versatile building block for the synthesis of complex peptides.

Properties of this compound

Property Value
Molecular Formula C₂₉H₃₀N₂O₆ sigmaaldrich.com
Molecular Weight 502.56 g/mol sigmaaldrich.com
CAS Number 86060-82-4 sigmaaldrich.com
Appearance White to off-white powder sigmaaldrich.com
Melting Point 110-120 °C sigmaaldrich.com

| Application | Peptide Synthesis alfa-chemistry.comsigmaaldrich.com |

Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Condition
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) iris-biotech.de
tert-Butyloxycarbonyl Boc Acid (e.g., TFA) biosynth.com
Benzyloxycarbonyl Z or Cbz Strong Acid or Hydrogenation fiveable.me

Table of Compounds Mentioned

Compound Name Abbreviation
N-α-Fmoc-N-ε-benzyloxycarbonyl-L-lysine This compound
9-Fluorenylmethoxycarbonyl Fmoc
Benzyloxycarbonyl Z or Cbz
tert-Butyloxycarbonyl Boc
Trifluoroacetic acid TFA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O6 B557016 Fmoc-Lys(Z)-OH CAS No. 86060-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388457
Record name Fmoc-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-82-4
Record name Fmoc-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Strategies Incorporating Fmoc Lys Z Oh

Optimized Protocols for Fmoc-Lys(Z)-OH Integration in Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides. nih.govaltabioscience.com The integration of this compound into this workflow requires careful consideration of coupling conditions and the solid support to ensure high-yield and high-purity peptide products.

The activation of the carboxylic acid of this compound is a critical step to facilitate amide bond formation with the N-terminal amine of the growing peptide chain on the solid support. A variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions like racemization. uni-kiel.de

Commonly used coupling reagents include phosphonium (B103445) salts, such as BOP, and uronium salts like HBTU, HATU, and TBTU. uni-kiel.de The choice of reagent and additives can significantly impact the coupling efficiency. For instance, TDBTU has been shown to be highly effective in specific large-scale syntheses. uni-kiel.de The addition of a base, such as N,N-diisopropylethylamine (DIPEA) or collidine, is necessary to neutralize the protonated amine and facilitate the coupling reaction. uni-kiel.de Research has shown that the choice of base can influence the level of epimerization, with collidine and TEMP demonstrating superior results in certain contexts by minimizing this undesired side reaction. uni-kiel.de

Table 1: Common Coupling Reagents and Conditions for this compound Integration

Coupling ReagentAdditive(s)BaseKey Characteristics
HBTU/HOBtHOBtDIPEAStandard and effective for most couplings.
HATU-DIPEAKnown for efficiency, especially with secondary amines. rsc.org
TBTU-DIPEA, NMM, CollidineEffective, with base selection impacting epimerization. uni-kiel.de
DIC/OxymaPureOxymaPure-Reduces racemization and is efficient. unibo.it

For the synthesis of peptides using this compound, various resins are suitable. Wang resin and Rink Amide resin are commonly employed for the synthesis of peptides with C-terminal carboxylic acids and amides, respectively. advancedchemtech.com The Z-group on the lysine (B10760008) side chain is stable to the TFA treatment used to cleave the peptide from these resins. sigmaaldrich.comalfa-chemistry.com

More acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, can also be used. These resins allow for the cleavage of the peptide from the solid support under very mild acidic conditions, which can be advantageous for producing protected peptide fragments. peptide.com The loading of the first amino acid onto the resin is a critical step, and the efficiency can be influenced by the choice of coupling method and the specific resin used.

Table 2: Resin Selection Guide for this compound in SPPS

Resin TypeLinker TypeCleavage ConditionTypical ProductKey Feature
Wang Resinp-alkoxybenzyl alcoholTFAC-terminal acidStandard for C-terminal acid peptides. advancedchemtech.com
Rink Amide ResinFmoc-protected amideTFAC-terminal amideStandard for C-terminal amide peptides.
2-Chlorotrityl Chloride ResinTritylDilute TFA, Acetic AcidProtected peptide fragmentsAllows for mild cleavage conditions. peptide.com

Coupling Reagents and Conditions in this compound Mediated Peptide Elongation

Solution-Phase Synthesis Approaches Utilizing this compound

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides or for specific synthetic schemes. rsc.org In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent.

This compound can be effectively utilized in solution-phase peptide synthesis. The general strategy involves the coupling of an N-terminally protected amino acid (or peptide) with a C-terminally protected amino acid (or peptide). The Fmoc group on the N-terminus is removed using a base like piperidine (B6355638), and the Z-group on the lysine side chain remains intact. rsc.org Coupling reagents such as HATU are often employed to facilitate the formation of the peptide bond in solution. rsc.org This approach allows for the purification of intermediates at each step, which can lead to very high-purity final products.

Chemo-selective Ligation Strategies Involving this compound Derivatives

Chemoselective ligation refers to the coupling of two unprotected peptide fragments in an aqueous solution. These techniques are essential for the synthesis of large proteins. While this compound itself is not directly used in the ligation step, its derivatives can be crucial for preparing the necessary peptide fragments.

For instance, peptide thioesters are key intermediates in native chemical ligation (NCL). The synthesis of a peptide fragment with a C-terminal thioester can be challenging with standard Fmoc-SPPS due to the sensitivity of the thioester to the basic conditions used for Fmoc deprotection. researchgate.net However, strategies have been developed to overcome this. researchgate.net

Furthermore, derivatives of lysine can be used to introduce specific functionalities for ligation. For example, Fmoc-Lys(N3)-OH, an azido-protected lysine derivative, can be synthesized and incorporated into a peptide using standard Fmoc-SPPS. researchgate.net This azido (B1232118) group can then participate in chemoselective ligation reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form larger peptide structures. researchgate.net After ligation, the azido group can be reduced to a primary amine. researchgate.net

Comparative Analysis of Z-Protection with Other Lysine Side-Chain Protecting Groups in Fmoc-SPPS

Fmoc-Lys(Boc)-OH is the most widely used lysine derivative in Fmoc-SPPS. altabioscience.comadvancedchemtech.compeptide.comchempep.com The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage from most standard resins like Wang or Rink amide. advancedchemtech.comchempep.com

Applications:

Routine Peptide Synthesis: It is the standard choice for incorporating lysine into peptides via Fmoc-SPPS due to its compatibility with standard protocols. chempep.comontosight.ai

Synthesis of Lysine-Containing Peptides: Widely used in the synthesis of therapeutic peptides and for research purposes. chempep.com

Limitations:

Acid Lability: The Boc group is removed under the same acidic conditions as the cleavage from many resins, which prevents the generation of side-chain protected peptide fragments with these resins. peptide.com

Cation Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions with sensitive residues like tryptophan and tyrosine if appropriate scavengers are not used. peptide.com

In contrast, the Z-group of this compound is stable to TFA. sigmaaldrich.com It requires harsher acidic conditions (like TFMSA) or, more commonly, hydrogenolysis (H2/Pd/C) for removal. sigmaaldrich.comalfa-chemistry.com This orthogonal stability makes this compound valuable for syntheses where the lysine side-chain needs to remain protected after cleavage from the resin, for example, in the synthesis of protected peptide fragments for subsequent ligation. sigmaaldrich.com

Table 3: Comparison of Z and Boc Protecting Groups for Lysine in Fmoc-SPPS

Protecting GroupChemical NameDeprotection ConditionKey AdvantageCommon Application
Z BenzyloxycarbonylH2/Pd/C or strong acid (TFMSA)Orthogonal to TFA cleavageSynthesis of protected peptide fragments. sigmaaldrich.comalfa-chemistry.com
Boc tert-ButoxycarbonylTFACompatible with standard Fmoc-SPPS protocolsRoutine incorporation of lysine. advancedchemtech.comchempep.com

Fmoc-Lys(Mtt)-OH: Mild Acid-Labile Strategies

Fmoc-L-Lys(Mtt)-OH is a key building block for solid-phase peptide synthesis (SPPS) when selective deprotection of the lysine side chain is required under mild acidic conditions. advancedchemtech.com The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed without affecting other acid-labile protecting groups like tert-butyl (tBu) or the bond to highly acid-sensitive resins. advancedchemtech.comresearchgate.netresearchgate.net

The stability of trityl-based protecting groups generally follows the order: Trityl (Trt) > Mtt > 4-methoxytrityl (Mmt). beilstein-journals.org This hierarchy allows for differential deprotection. For instance, the Mmt group can be cleaved under even milder conditions than the Mtt group, providing another level of orthogonality. researchgate.netbeilstein-journals.org

Table 1: Comparison of Mild Acid-Labile Protecting Groups for Lysine

DerivativeProtecting GroupDeprotection ConditionsKey Features
Fmoc-Lys(Mtt)-OH 4-methyltrityl (Mtt)1% TFA in DCM; Acetic acid/TFE/DCM researchgate.netresearchgate.netbeilstein-journals.orgVery acid-labile; allows for selective on-resin side-chain modification. advancedchemtech.com
Fmoc-Lys(Mmt)-OH 4-methoxytrityl (Mmt)1M HOBt in TFE/DCM; Milder conditions than Mtt researchgate.netbeilstein-journals.orgMore acid-labile than Mtt, offering finer control over deprotection. researchgate.netbeilstein-journals.org

Fmoc-Lys(Alloc)-OH: Palladium-Mediated Deprotection

Fmoc-Lys(Alloc)-OH provides an orthogonal protection strategy where the allyloxycarbonyl (Alloc) group on the ε-amino side chain can be selectively removed under neutral conditions. This is achieved through palladium-catalyzed cleavage, typically using a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃).

This method is orthogonal to both the base-labile Fmoc group and acid-labile protecting groups like Boc and tBu. iris-biotech.de The Alloc group's stability under both acidic and basic conditions used for Fmoc-SPPS makes it an excellent choice for the synthesis of peptides requiring site-specific modifications. smolecule.com These modifications can include the introduction of labels, formation of lactam bridges for cyclization, or segment condensation. However, a significant limitation of this strategy is the potential for the palladium catalyst to be poisoned by sulfur-containing residues like cysteine, which can lead to incomplete deprotection. nih.gov

Table 2: Palladium-Mediated Deprotection of Fmoc-Lys(Alloc)-OH

Protecting GroupReagentsConditionsOrthogonality
Alloc Pd(PPh₃)₄, Phenylsilane (PhSiH₃) Neutral, in solvents like DCM or DMF Orthogonal to Fmoc (base-labile) and Boc/tBu (acid-labile) groups. iris-biotech.de

Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH: Hydrazine-Labile Orthogonality

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting groups offer an alternative orthogonal strategy based on their lability to hydrazine (B178648). sigmaaldrich.compsu.edu This allows for selective deprotection of the lysine side chain without affecting acid- or base-labile protecting groups. chemdad.com

Fmoc-Lys(Dde)-OH is deprotected using a solution of 2% hydrazine in DMF. sigmaaldrich.compsu.edu This method is valuable for synthesizing branched peptides, cyclic peptides, and peptides modified at the lysine side chain. sigmaaldrich.combachem.com However, a potential issue with the Dde group is its tendency to migrate to other free amino groups within the peptide sequence, a phenomenon known as "scrambling". sigmaaldrich.comiris-biotech.de

Fmoc-Lys(ivDde)-OH was developed to address the stability issues of the Dde group. The ivDde group is sterically more hindered, making it more stable to the piperidine conditions used for Fmoc removal and less prone to migration. iris-biotech.de It is also cleaved with 2% hydrazine in DMF. vulcanchem.com The increased stability of the ivDde group makes it a more robust choice for the synthesis of long and complex peptides where repeated exposure to piperidine is required. iris-biotech.dechemicalbook.com However, this increased stability can sometimes make its complete removal challenging, especially in aggregating sequences or near the C-terminus. iris-biotech.de

Table 3: Comparison of Hydrazine-Labile Protecting Groups

DerivativeProtecting GroupDeprotection ConditionsAdvantagesDisadvantages
Fmoc-Lys(Dde)-OH Dde2% Hydrazine in DMF sigmaaldrich.compsu.eduOrthogonal to Fmoc and Boc. psu.eduProne to migration (scrambling). sigmaaldrich.comiris-biotech.de
Fmoc-Lys(ivDde)-OH ivDde2% Hydrazine in DMF vulcanchem.comMore stable than Dde, less migration. iris-biotech.deCan be difficult to remove completely in some sequences. iris-biotech.de

Fmoc-Lys(2-Cl-Z)-OH: Acid Stability and Cleavage Conditions

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is an acid-stable protecting group for the lysine side chain, commonly used in Boc-based peptide synthesis. peptide.com In the context of Fmoc-SPPS, its utility lies in situations where a more robust acid-stable protection is needed compared to the standard Boc group. The 2-Cl-Z group is stable to the repetitive mild acid treatments that might be used for other deprotection steps but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically used for the final cleavage of peptides from the resin in Boc chemistry. peptide.com

Fmoc-Lys(Tfa)-OH: Differential Protection Strategies

Fmoc-Lys(Tfa)-OH utilizes the trifluoroacetyl (Tfa) group for the protection of the lysine ε-amino group. The Tfa group is base-labile and can be removed under aqueous basic conditions. nih.gov This provides a differential protection strategy, particularly when combined with the base-labile Fmoc group. The key difference lies in the conditions required for their removal. While the Fmoc group is removed by an organic base like piperidine, the Tfa group can be cleaved using aqueous base. nih.gov This differential lability allows for the selective deprotection of the lysine side chain on-resin, enabling the attachment of various moieties like fluorescent tags. nih.gov This strategy is particularly useful when acid-sensitive protecting groups are present elsewhere in the peptide. nih.gov

Table 4: Characteristics of Fmoc-Lys(Tfa)-OH

Protecting GroupDeprotection ConditionsKey Application
Trifluoroacetyl (Tfa) Aqueous basic hydrolysis nih.govAllows for selective on-resin modification under basic conditions, orthogonal to acid-labile groups. nih.gov

Challenges and Solutions in Incorporating this compound in Difficult Sequences

The incorporation of any amino acid, including this compound and its derivatives, can present challenges in "difficult sequences." These are peptide sequences prone to aggregation and incomplete reactions during SPPS. nih.gov

Challenges:

Peptide Insolubility: A major hurdle in SPPS is the poor solubility of the growing protected peptide chain in the organic solvents used for synthesis, leading to aggregation. nih.gov This can hinder the access of reagents to the reaction site, resulting in incomplete couplings and deprotection.

Steric Hindrance: The bulky nature of the Z-group and other protecting groups on lysine can sometimes cause steric hindrance during coupling reactions, especially in sequences with multiple lysine residues or when coupling to a sterically hindered amino acid. chempep.com

Side Reactions: In sequences containing sensitive residues like aspartic acid, the basic conditions used for Fmoc deprotection can lead to side reactions such as aspartimide formation. nih.gov

Solutions:

Optimized Coupling Reagents: For difficult couplings, stronger coupling reagents like HATU or HCTU can be employed to enhance reaction rates and yields. The use of microwave-assisted SPPS can also significantly improve coupling efficiency and reduce reaction times. chempep.com

Backbone Protection: To prevent aspartimide formation, backbone protection of the preceding amino acid can be utilized. Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. nih.gov

Solubilizing Tags: A temporary, highly solubilizing peptide sequence, often referred to as a "helping hand," can be attached to the peptide chain (e.g., via a lysine side chain) to improve its solubility during synthesis. researchgate.net These tags are later cleaved off.

Flow-Based Synthesis: Automated fast-flow peptide synthesis (AFPS) can mitigate issues related to aggregation and difficult couplings by using rapid cycles and optimized reagent delivery, which can be particularly beneficial for synthesizing post-translationally modified peptides. rsc.org

Advanced Applications of Fmoc Lys Z Oh in Peptide and Protein Research

Synthesis of Branched Peptides and Multi-Antigenic Peptides (MAPs)

Fmoc-Lys(Z)-OH plays a significant role in the synthesis of branched peptides and Multi-Antigenic Peptides (MAPs) lifetein.com. Lysine (B10760008), with its dual amino groups (alpha and epsilon), serves as an ideal scaffold for creating branching points. In the synthesis of MAPs, a core structure, often derived from multiple lysine residues, is used to support several peptide chains radiating outwards lifetein.com. This compound can be incorporated into these core structures, with the Z-protected epsilon-amino group available for subsequent elongation of peptide branches after selective deprotection. This strategy allows for the presentation of multiple copies of an epitope, enhancing immunogenicity for vaccine development or antibody production lifetein.com. For example, standard SPPS protocols can anchor this compound to a resin, followed by sequential coupling of amino acids to form the branches lifetein.com. The Z group's stability under Fmoc deprotection conditions (basic) and its removal via hydrogenolysis or strong acids allows for controlled branching peptide.comsigmaaldrich.compeptide.com.

Table 3.1.1: Representative Applications of this compound in Branched Peptide Synthesis

Application Type Role of this compound Key Features Enabled Reference
MAP Synthesis Core scaffold component Multiple peptide branches from a single lysine residue lifetein.com
Branched Peptides Branching point Controlled extension of peptide chains from the side chain lifetein.com

Generation of Cyclic Peptides and Lactam Bridged Structures

The Z-protected lysine side chain in this compound is instrumental in the synthesis of cyclic peptides, particularly those featuring lactam bridges. Lactam bridges are typically formed by the amide bond between the epsilon-amino group of lysine and the carboxyl group of an acidic amino acid (like aspartic or glutamic acid) within the peptide chain acs.orgnih.govthaiscience.info. This compound is used to incorporate lysine residues into linear peptide sequences. Following peptide assembly on a solid support, the Z group on lysine can be selectively removed (e.g., by hydrogenolysis) to expose the epsilon-amino group. This deprotected amine can then participate in an on-resin cyclization reaction with a suitably activated carboxyl group on another residue, forming a stable lactam bridge acs.orgiris-biotech.de. The orthogonal nature of the Z protecting group relative to the Fmoc group and other common side-chain protecting groups (like tBu) is critical for achieving this selective cyclization without premature deprotection or side reactions iris-biotech.de.

Table 3.2.1: Role of this compound in Cyclic Peptide Synthesis

Peptide Type Cyclization Strategy Role of this compound Deprotection of Z Group Reference
Lactam-bridged Lys-Glu/Asp cyclization Provides lysine residue with protected epsilon-amino group Hydrogenolysis, strong acids acs.orgiris-biotech.de

Development of Side-Chain Modified Peptides and Bioconjugates

The ability to selectively deprotect and functionalize the lysine side chain makes this compound a versatile tool for creating a wide array of modified peptides and bioconjugates. The Z group's orthogonal removal allows for precise modifications at the lysine side chain while the peptide remains attached to the solid support or after cleavage.

Site-Specific Derivatization and Labeling with Fluorophores and Biotin (B1667282)

This compound facilitates site-specific labeling of peptides with molecules such as fluorophores and biotin chempep.compeptide.com. After incorporating this compound into a peptide sequence using standard Fmoc-SPPS, the Z group can be removed under specific conditions, typically hydrogenolysis or treatment with strong acids peptide.comsigmaaldrich.compeptide.com. This process exposes the epsilon-amino group of lysine, which can then be reacted with activated fluorophores (e.g., FITC, rhodamine) or biotinylation reagents. This site-specific labeling is crucial for various applications, including tracking peptide localization in biological systems, developing diagnostic assays, and facilitating protein-protein interaction studies chempep.compeptide.com.

Table 3.3.1.1: Site-Specific Labeling Applications of this compound

Modification Type Target Site Method of Z Deprotection Labeling Reagent Examples Purpose Reference
Fluorophore Labeling Lysine side chain (ε-amino) Hydrogenolysis, strong acids FITC, Rhodamine derivatives Peptide tracking, imaging chempep.compeptide.com
Biotinylation Lysine side chain (ε-amino) Hydrogenolysis, strong acids Biotinylation reagents Affinity purification, detection chempep.compeptide.com

Conjugation with Therapeutics and Imaging Agents

The functional handle provided by the deprotected lysine side chain, enabled by this compound, is extensively used for conjugating peptides with therapeutic agents, imaging agents, or drug delivery systems chemimpex.comgoogle.compeptide.com. Once the Z group is removed, the free epsilon-amino group can be coupled to drugs, small molecules, or larger biomolecules. This strategy is employed in the development of Peptide-Drug Conjugates (PDCs), targeted drug delivery systems, and peptide-based imaging agents chemimpex.comgoogle.compeptide.com. For instance, the lysine side chain can serve as an attachment point for cytotoxic drugs, enhancing their targeted delivery to cancer cells expressing specific receptors recognized by the peptide moiety chemimpex.comgoogle.compeptide.com. Similarly, imaging agents can be attached to create peptide-based probes for diagnostic purposes.

Table 3.3.2.1: Conjugation of this compound Derived Peptides with External Molecules

Conjugate Type Purpose Attachment Point Z Deprotection Method Reference
Peptide-Drug Conjugates (PDCs) Targeted drug delivery Lysine ε-amino group Hydrogenolysis, strong acids chemimpex.comgoogle.compeptide.com
Imaging Agents In vivo imaging Lysine ε-amino group Hydrogenolysis, strong acids chemimpex.comgoogle.compeptide.com
Therapeutic Peptides Enhanced bioactivity/stability Lysine ε-amino group Hydrogenolysis, strong acids chemimpex.comgoogle.compeptide.com

Synthesis of Peptide-Metal Complex Conjugates

This compound can be utilized in the synthesis of peptide-metal complex conjugates, where the lysine side chain acts as an anchor for metal chelators or directly coordinates with metal ions nih.gov. After deprotection of the Z group, the exposed epsilon-amino group can be functionalized with chelating agents (e.g., DOTA, NOTA) that bind metal ions, such as radiometals for imaging or therapeutic applications. Alternatively, the amine itself can participate in coordination chemistry with certain metal complexes. This approach is valuable for developing radiopharmaceuticals or metallodrugs where a peptide targets a specific tissue or receptor, and the attached metal complex provides the therapeutic or diagnostic payload nih.gov.

Table 3.3.3.1: Peptide-Metal Complex Conjugate Synthesis Using this compound

Conjugate Type Application Attachment Strategy Z Deprotection Method Reference
Peptide-Metal Complex Radiopharmaceuticals, Metallodrugs Lysine ε-amino group functionalized with chelator Hydrogenolysis, strong acids nih.gov

Role in the Synthesis of Peptide Nucleic Acid (PNA)-Peptide Conjugates

This compound can also be incorporated into the synthesis of hybrid molecules such as Peptide Nucleic Acid (PNA)-peptide conjugates. PNAs are synthetic DNA/RNA mimics with a peptide backbone, offering unique binding properties. By using this compound, a lysine residue can be introduced into either the peptide or PNA portion, or at the linker region, allowing for conjugation between the two molecular entities. The Z-protected lysine side chain provides a reactive handle for attaching either the PNA strand or a functional peptide sequence, or for further modifications after selective deprotection. This strategy enables the creation of novel biomolecular constructs with combined properties of both peptides and PNAs for applications in gene targeting, diagnostics, and therapeutics.

Table 3.4.1: this compound in PNA-Peptide Conjugate Synthesis

Conjugate Type Role of this compound Functionalization Strategy Z Deprotection Method Reference
PNA-Peptide Conjugates Linker or structural component Site-specific attachment of PNA or peptide Hydrogenolysis, strong acids nih.gov (general principle for branched structures)

Application in Chemical Protein Synthesis and Semisynthesis

This compound is a valuable building block employed in Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). Its structural design incorporates the benzyloxycarbonyl (Z) protecting group on the ε-amino group of lysine, offering a level of orthogonality relative to the Fmoc group on the α-amino terminus. This orthogonal protection strategy is fundamental for the controlled elongation of peptide chains and enables the introduction of specific modifications at the lysine side chain during synthesis. The Z group exhibits stability under the basic conditions commonly used for Fmoc deprotection (e.g., piperidine), thereby allowing for the selective removal of the Fmoc group to facilitate subsequent amino acid coupling chempep.compeptide.com. Conversely, the Z group itself can be selectively cleaved using methods such as catalytic hydrogenation over palladium on carbon (Pd/C) or treatment with strong acids like trifluoromethanesulfonic acid (TFMSA) sigmaaldrich.comalfa-chemistry.com. This differential lability is critical, permitting the selective deprotection of the lysine side chain at various stages of peptide synthesis.

A significant application of this compound lies in its ability to facilitate site-specific derivatization of peptides. For instance, its use has been documented in synthetic strategies that employ trifluoroacetic acid (TFA)-mediated in situ cyclization, where the inherent stability of the Z group to TFA is leveraged, potentially in conjunction with intermediate aspartamide formation iris-biotech.de. These capabilities are particularly relevant in chemical protein synthesis and semisynthesis, domains that demand precise control over peptide modifications and assembly processes. The capacity to selectively deprotect and functionalize the lysine side chain is instrumental in constructing intricate peptide architectures, including those designed for therapeutic or diagnostic purposes.

Table 1: Properties and Deprotection of this compound

PropertyValue/Method
CAS Number86060-82-4
Molecular FormulaC29H30N2O6
Molecular Weight502.56 g/mol
Melting Point105-115 °C
Fmoc Group DeprotectionBasic conditions (e.g., piperidine)
Z (Benzyloxycarbonyl) Group DeprotectionCatalytic hydrogenation (Pd/C) or strong acids (e.g., TFMSA)
Z Group StabilityStable to Trifluoroacetic Acid (TFA)

Use in the Synthesis of Dendrimers and Defect Lysine Dendrimers

Lysine, with its dual amino groups (α and ε), serves as a versatile branching point for the construction of complex, highly branched macromolecular architectures such as dendrimers and defect lysine dendrimers unibe.chacs.orgnih.govrsc.orgresearchgate.netgoogle.comnih.govrsc.orgresearchgate.netsemanticscholar.org. The synthesis of these structures critically depends on the strategic use of orthogonally protected lysine derivatives. Orthogonal protection ensures that one amino group can be selectively deprotected and extended while the other remains protected, thereby enabling controlled, stepwise growth and the precise formation of branching patterns.

While Fmoc-Lys(Boc)-OH and Fmoc-Lys(Fmoc)-OH are frequently cited in the literature for dendrimer synthesis, this compound, featuring the benzyloxycarbonyl (Z) side-chain protection, is also well-suited for such strategies due to its orthogonal nature sigmaaldrich.comalfa-chemistry.comiris-biotech.de. The Z group is resistant to the basic conditions employed for Fmoc deprotection and can be removed under conditions distinct from those used for Fmoc removal, such as catalytic hydrogenation or treatment with strong acids sigmaaldrich.comalfa-chemistry.com. This orthogonality makes this compound a viable component for building intricate dendrimeric structures that require controlled branching at specific lysine residues. In the context of defect lysine dendrimers, which are characterized by deliberate omissions or alterations in their branching patterns, the ability to selectively deprotect and functionalize lysine side chains is paramount. Although direct, extensive examples of this compound in the synthesis of defect lysine dendrimers are less prevalent in the provided search results, its chemical properties align with the requirements for these advanced synthetic methodologies, facilitating the creation of precisely engineered macromolecular architectures.

Table 2: Orthogonal Protection Strategies in Fmoc-SPPS for Lysine Derivatives

Lysine DerivativeSide-Chain Protecting GroupFmoc DeprotectionSide-Chain DeprotectionTypical Application Context
This compoundBenzyloxycarbonyl (Z)Base (e.g., piperidine)Hydrogenation (Pd/C) or strong acid (TFMSA)Peptide synthesis, side-specific derivatization, in situ cyclization. Orthogonal to Fmoc/tBu strategy.
Fmoc-Lys(Boc)-OHtert-Butyloxycarbonyl (Boc)Base (e.g., piperidine)Acid (e.g., TFA)Standard Fmoc-SPPS, incorporation of lysine, synthesis of branched peptides and dendrimers. Commonly used.
Fmoc-Lys(Fmoc)-OHFluorenylmethyloxycarbonyl (Fmoc)Base (e.g., piperidine)Base (e.g., piperidine)Synthesis of branched peptides and dendrimers, allowing for selective deprotection and further branching.
Fmoc-Lys(Alloc)-OHAllyloxycarbonyl (Alloc)Base (e.g., piperidine)Pd(PPh3)4 / PhSiH3On-resin modification, synthesis of branched peptides and dendrimers.
Fmoc-Lys(Dde)-OHDdeBase (e.g., piperidine)Hydrazine (B178648) (2% in DMF)Quasi-orthogonal protection for synthesis of branched peptides, MAPs, cyclic peptides, synthetic proteins, on-resin modification.

Compound List:

this compound

Lysine

Benzyloxycarbonyl (Z)

Fmoc (9-fluorenylmethyloxycarbonyl)

Fmoc-Lys(Boc)-OH

tert-Butyloxycarbonyl (Boc)

Fmoc-Lys(Fmoc)-OH

Fmoc-Lys(Alloc)-OH

Allyloxycarbonyl (Alloc)

Fmoc-Lys(Dde)-OH

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

Analytical and Characterization Methods for Fmoc Lys Z Oh and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-Lys(Z)-OH. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 or C4 stationary phases. The mobile phase typically consists of a gradient of water and acetonitrile, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is usually performed at wavelengths around 214 nm or 254 nm, which are sensitive to the peptide bonds and aromatic Fmoc group, respectively. HPLC can effectively separate this compound from synthetic by-products, unreacted starting materials, and degradation products, thereby providing a quantitative measure of its purity. Typical purity specifications for research-grade this compound often exceed 98.0% by HPLC sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemsrc.com. Research findings indicate that optimized gradients and mobile phase compositions are critical for achieving baseline separation of related impurities, ensuring accurate purity assessment rsc.orgacs.orgwindows.net.

Data Table: Typical RP-HPLC Conditions for this compound

ParameterDescription/Value
Column C18 or C4, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm, 254 nm
Gradient e.g., 10-60% B over 30 min (optimized)
Typical Retention Time ~15-20 min (specific to method)

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) plays a vital role in confirming the molecular weight and structural integrity of this compound. Electrospray Ionization (ESI-MS) is a widely used technique, often coupled with HPLC, to generate ions ([M+H]⁺, [M+Na]⁺) that can be analyzed. For this compound, the calculated molecular weight is approximately 502.56 g/mol sigmaaldrich.comsigmaaldrich.comalfa-chemistry.compeptide.com. ESI-MS typically detects ions corresponding to this mass, such as [M+H]⁺ at m/z 503.2 or [M+Na]⁺ at m/z 525.2 sigmaaldrich.comwiley-vch.de. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns, confirming the presence of both the Fmoc and Z protecting groups and the lysine (B10760008) backbone chempep.comresearchgate.net. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique for molecular weight determination and structural analysis, particularly for larger molecules or when higher mass accuracy is required wiley-vch.deresearchgate.net.

Data Table: Expected Mass Spectrometry Data for this compound

Ionization MethodExpected IonCalculated m/z (approx.)Found m/z (approx.)Citation(s)
ESI+[M+H]⁺503.2503.2 sigmaaldrich.comalfa-chemistry.comrsc.orgrsc.org sigmaaldrich.comalfa-chemistry.comrsc.orgrsc.org
ESI+[M+Na]⁺525.2525.2 wiley-vch.de wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for confirming the detailed structure of this compound. ¹H NMR provides information about the number and types of protons and their chemical environments, revealing characteristic signals for the Fmoc group's aromatic protons (typically in the δ 7.3-7.8 ppm range), the Fmoc CH₂ protons (around δ 4.2 ppm), and the lysine side chain protons. ¹³C NMR complements this by identifying the carbon framework, including signals for the carbonyl carbons of the Fmoc and Z groups, as well as the aliphatic carbons of the lysine residue. Detailed assignments of these signals are crucial for verifying the correct structure and purity. For example, ¹H NMR spectra of similar Fmoc-protected amino acids show distinct signals for the Fmoc aromatic protons, the Fmoc CH₂, and the lysine side chain protons wiley-vch.dersc.orgchemicalbook.com.

Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm)Assignment/DescriptionCitation(s)
Fmoc Aromatic Protons7.3-7.8Multiple signals due to aromatic rings wiley-vch.dersc.org
Fmoc CH₂~4.2Methylene protons of the Fmoc group wiley-vch.dersc.org
Fmoc CH~4.0Methine proton of the Fmoc group rsc.org
Lysine α-CH~4.3Methine proton adjacent to carboxyl group rsc.org
Lysine β-CH₂~1.4-1.7Methylene protons rsc.org
Lysine γ-CH₂~1.2-1.5Methylene protons rsc.org
Lysine δ-CH₂~1.6-1.9Methylene protons rsc.org
Lysine ε-NH₂ (Z)~4.9Amine protons of the Z-protected side chain rsc.org

Spectrophotometric Monitoring of Deprotection Reactions

The Fmoc group is designed for facile removal under mild basic conditions, typically using piperidine (B6355638). This deprotection reaction generates dibenzofulvene (DBF), a highly chromophoric species that can be readily monitored spectrophotometrically. The release of DBF, which subsequently forms an adduct with the base (e.g., piperidine-dibenzofulvene adduct), can be quantified by measuring its absorbance in the UV-Vis spectrum, typically at wavelengths around 289.9 nm, 301.0 nm, or 312 nm iris-biotech.dersc.orgresearchgate.netnih.govresearchgate.net. This method is invaluable for monitoring the progress and completion of Fmoc deprotection steps during peptide synthesis, ensuring efficient removal of the protecting group before the next coupling step. The molar absorption coefficients (ε) for these adducts are substantial, allowing for sensitive detection iris-biotech.deresearchgate.netnih.gov.

Data Table: Spectrophotometric Monitoring of Fmoc Deprotection

Analyte/AdductMonitoring Wavelength (nm)Molar Absorption Coefficient (ε, L/mol/cm)Citation(s)
Dibenzofulvene-Piperidine Adduct~289.9, 301.0, 312~7100 - 8100 iris-biotech.dersc.orgresearchgate.netnih.gov

Quality Control and Assay Techniques for Research-Grade this compound

Quality control for research-grade this compound encompasses a suite of analytical techniques to ensure its suitability for demanding peptide synthesis applications. Beyond HPLC and MS for purity and identity confirmation, other critical quality attributes are assessed. These include:

Melting Point (mp): A sharp melting point range is indicative of purity. For this compound, reported melting points are typically in the range of 105-115 °C or 110-120 °C sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com.

Optical Rotation: As a chiral molecule, this compound exhibits specific optical activity, usually measured as [α]D. Values around -10° to -20° in DMF are commonly reported sigmaaldrich.comalfa-chemistry.com.

Appearance: The compound is typically a white to off-white powder sigmaaldrich.comalfa-chemistry.com.

Water Content: Determined by Karl Fischer titration, typically specified as ≤ 0.5%.

Assay: While HPLC is a primary assay for purity, acidimetric titration can also be used to determine the assay of the free carboxylic acid group sigmaaldrich.comsigmaaldrich.comchemsrc.comalfa-chemistry.com.

These parameters, collectively, ensure that the this compound meets the stringent requirements for reliable and reproducible peptide synthesis.

Compound Name Table

Common NameIUPAC Name (or systematic description)CAS Number
This compoundNα-Fmoc-Nε-benzyloxycarbonyl-L-lysine86060-82-4
Fmoc9-FluorenylmethyloxycarbonylN/A
Z / CbzBenzyloxycarbonylN/A
DBFDibenzofulveneN/A

Research Directions and Future Perspectives

Innovations in Orthogonal Deprotection Strategies for Z-GroupThe traditional methods for removing the benzyloxycarbonyl (Z or Cbz) protecting group from the lysine (B10760008) side chain involve catalytic hydrogenation (e.g., using Pd/C) or treatment with strong acids like HBr or trifluoromethanesulfonic acid (TFMSA)chemimpex.comhighfine.comsigmaaldrich.com. While effective, these methods can be problematic when sensitive functional groups or acid-labile protecting groups are present in the peptide. Innovations are focused on developing more selective and milder deprotection strategies.

One area of advancement involves thiol-mediated deprotection. This approach utilizes nucleophilic attack by a thiol on the benzylic carbon of the Cbz group, leading to the release of the amine and a relatively volatile benzylated thiol, which can be removed by distillation scientificupdate.com. This method has shown promise in manufacturing processes where other functional groups, such as nitriles or aryl halides, need to remain intact scientificupdate.com. Another innovative strategy involves using enzymatic deprotection. Researchers have explored the use of specific biocatalysts, such as Bacillus BS2 esterase and Sphingomonas Cbz-ase, in a cascade reaction to remove both tert-butyl (OtBu) ester and Cbz protecting groups from amino acids, offering a greener alternative to chemical methods rsc.org. Furthermore, novel Fmoc deprotection methods using hydrogenolysis under mildly acidic conditions have been reported, which are not only valuable for complex peptides with reactive electrophiles but also tolerant of N-Boc groups escholarship.orgnih.govresearchgate.net. These advancements aim to expand the repertoire of orthogonal deprotection techniques, allowing for greater flexibility in complex peptide synthesis and modification.

Expansion of Fmoc-Lys(Z)-OH Applications in Chemical BiologyWhile this compound is a staple in standard solid-phase peptide synthesis (SPPS), its utility is expanding into more sophisticated chemical biology applications. The ability to selectively deprotect the Z group, often through hydrogenation, leaves the Fmoc group intact for further peptide elongation or allows for the subsequent modification of the lysine side chain.

Bioconjugation and Labeling: The deprotected lysine side chain is also a prime site for bioconjugation, enabling the attachment of fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG) chains, or other functional moieties chempep.comresearchgate.net. This is vital for creating labeled peptides used in diagnostics, imaging, and studying biological processes. For instance, site-specific modifications of lysine residues are employed to create peptide-based probes and diagnostic tools chempep.comresearchgate.net.

Branched and Cyclic Peptides: this compound, alongside other orthogonally protected lysine derivatives, is instrumental in constructing complex peptide architectures such as branched or cyclic peptides chempep.comrsc.orgchemicalbook.comiris-biotech.de. The ε-amino group of lysine can serve as a branching point, allowing for the synthesis of dendrimers or multi-arm peptides with unique structural and functional properties for applications in biomaterials and drug delivery chempep.comrsc.org.

Green Chemistry Approaches in this compound Synthesis and UtilizationThe drive towards sustainable chemical practices is influencing peptide synthesis, including the use of this compound. Efforts are being made to reduce solvent usage, employ greener reagents, and improve atom economy in both the synthesis of the protected amino acid and its application in peptide assembly.

While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the broader trend in peptide synthesis points towards minimizing organic solvent use, particularly DMF, and exploring alternative solvents or solvent-free conditions openaccesspub.orgrsc.org. The development of biocatalytic methods for deprotection, as mentioned in section 5.1, also aligns with green chemistry principles by offering milder reaction conditions and reducing the reliance on harsh chemical reagents rsc.org. Furthermore, advancements in microwave-assisted SPPS can reduce reaction times and solvent consumption, contributing to greener synthetic processes chempep.com. The use of catalytic hydrogenation for Z-group removal, while established, is also being refined with more efficient catalysts and hydrogen sources to minimize waste and energy input highfine.comorganic-chemistry.orgresearchgate.net.

Development of Automated Synthetic Protocols for this compound IntegrationThe integration of this compound into automated peptide synthesizers is a cornerstone of modern peptide synthesis, enabling high-throughput production and the creation of complex peptide libraries. Automated SPPS protocols are continuously being refined for efficiency, yield, and purity.

The use of this compound is standard in automated Fmoc-SPPS peptide.compeptide.compeptide.comnih.gov. Advances in synthesizer technology, such as microwave-assisted synthesis and specialized software for complex architectures, further enhance the incorporation of this compound. For example, software designed for synthesizing branched peptides can manage the selective deprotection and coupling of lysine residues, simplifying the programming and execution of complex multi-branch peptide syntheses biotage.com. These automated protocols ensure reproducible and efficient coupling of this compound, minimizing side reactions and maximizing the yield of the desired peptide sequences. The compatibility of this compound with standard automated protocols, including those using various coupling reagents like HBTU/DIEA or DIC, underscores its importance in high-throughput peptide production nih.govchapman.edu.


Q & A

Q. How is Fmoc-Lys(Z)-OH synthesized, and what purification methods ensure high purity?

this compound is synthesized via sequential protection of lysine. First, the ε-amino group is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under alkaline conditions. The α-amino group is then protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. Purification is typically achieved via reversed-phase HPLC or flash chromatography, with purity verified by NMR (≥98% purity) and LC-MS to confirm molecular integrity .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ≥100.8 mg/mL; ethanol: ≥51 mg/mL) but limited solubility in water (≥4.69 mg/mL). This necessitates preparing stock solutions in DMSO for peptide synthesis. For solid-phase applications, pre-dissolving in DMSO followed by dilution in dimethylformamide (DMF) is recommended to avoid precipitation during coupling steps .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

In SPPS, this compound serves as a building block where the Z group protects the ε-amino group of lysine, allowing selective deprotection of the α-amino group (Fmoc) with piperidine. This enables controlled elongation of peptide chains. Post-synthesis, the Z group is removed via hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr in acetic acid), depending on downstream applications .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in sterically hindered peptide sequences?

The bulky Z group may reduce coupling efficiency in constrained environments. To mitigate this:

  • Use activating agents like HOBt (hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) to enhance reactivity.
  • Extend coupling times (2–4 hours) and employ double coupling for problematic residues.
  • Monitor coupling completion via Kaiser or chloranil tests .

Q. How can side reactions during this compound deprotection be characterized and minimized?

Common side reactions include incomplete Z-group removal or racemization. To address this:

  • Use LC-MS to detect byproducts (e.g., residual Z-protected lysine or truncated peptides).
  • Optimize deprotection conditions: For hydrogenolysis, use Pd/C under mild H₂ pressure (1–3 atm) to avoid over-reduction. For acidic cleavage, limit exposure to HBr to prevent peptide backbone damage .

Q. What is the impact of the Z group on peptide stability and secondary structure formation?

The Z group enhances steric and electronic stabilization of lysine side chains, which can influence peptide folding. For example, in α-helical peptides, the Z group may reduce electrostatic repulsion between adjacent lysine residues. Characterize structural impacts using circular dichroism (CD) spectroscopy or NMR .

Q. How can this compound be integrated into orthogonal protection strategies for branched peptides?

Pair the Z group with acid-labile (e.g., Boc) or photolabile (e.g., NVOC) protecting groups on other residues. For example, in a dual-protected lysine derivative (e.g., Fmoc-Lys(Z,Boc)-OH), the Boc group can be removed with TFA without affecting the Z group, enabling sequential functionalization .

Methodological Tables

Table 1: Solubility and Storage Guidelines for this compound

SolventSolubility (mg/mL)Storage Conditions
DMSO≥100.8RT, dark
Ethanol≥51RT, dark
Water≥4.694°C, short-term
Data sourced from reagent catalogs and experimental protocols .

Table 2: Common Deprotection Methods for Z-Protected Lysine

MethodReagents/ConditionsCompatibility
HydrogenolysisH₂ (1–3 atm), Pd/C, ethanolSensitive to sulfur
AcidolysisHBr (33% in acetic acid), 0°CAvoid with Met/Cys
Adapted from peptide synthesis guidelines .

Applications in Advanced Research

Q. How is this compound used in designing self-assembling peptides for drug delivery?

The Z group’s hydrophobicity promotes π-π stacking and van der Waals interactions, enabling formation of supramolecular hydrogels. For example, this compound can be incorporated into amphiphilic peptides that self-assemble under physiological pH. Characterize nanostructures via TEM and rheology to assess gelation kinetics .

Q. What strategies are employed to troubleshoot purification challenges with Z-protected peptides?

  • Use RP-HPLC with gradient elution (0.1% TFA in water/acetonitrile) to resolve hydrophobic byproducts.
  • For insoluble peptides, employ tert-butanol/water co-solvent systems during lyophilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.